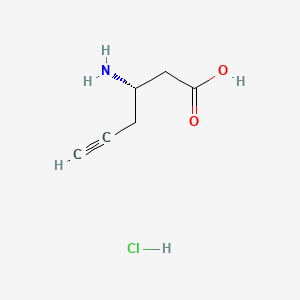

(S)-3-Amino-5-hexynoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOZZHCHSRKJA-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-85-4 | |

| Record name | (S)-3-Amino-5-hexynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Amino-5-hexynoic Acid Hydrochloride: A Deep Dive into its Mechanism of Action as a GABA-Aminotransferase Inactivator

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of (S)-3-Amino-5-hexynoic acid hydrochloride, a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). We will delve into the intricate molecular interactions, the biochemical consequences of GABA-AT inhibition, and the experimental methodologies used to elucidate this mechanism. This document is intended for researchers, scientists, and drug development professionals working in neuroscience, pharmacology, and medicinal chemistry.

Introduction: The Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its role in maintaining the delicate balance between neuronal excitation and inhibition is paramount for normal brain function. Dysregulation of the GABAergic system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.[1]

One key strategy for augmenting GABAergic neurotransmission is to increase the synaptic concentration of GABA. This can be achieved by inhibiting the enzymes responsible for its degradation. The primary enzyme in this catabolic pathway is GABA-aminotransferase (GABA-AT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2] By inactivating GABA-AT, the breakdown of GABA is reduced, leading to elevated GABA levels in the brain and a subsequent enhancement of inhibitory signaling.[1][3]

(S)-3-Amino-5-hexynoic acid is a structural analogue of GABA and a potent mechanism-based inactivator of GABA-AT.[2][4] This guide will provide a detailed exploration of its molecular mechanism of action.

Molecular Mechanism of Action: Irreversible Inactivation of GABA-AT

(S)-3-Amino-5-hexynoic acid, also known as γ-ethynyl GABA, functions as a "suicide inhibitor" or mechanism-based inactivator of GABA-AT.[2] This means the enzyme itself converts the unreactive inhibitor into a highly reactive species within the active site, leading to the enzyme's own irreversible inactivation.

The inactivation process involves a series of intricate chemical transformations:

-

Initial Binding and Schiff Base Formation: (S)-3-Amino-5-hexynoic acid, mimicking the natural substrate GABA, enters the active site of GABA-AT. The amino group of the inhibitor forms a Schiff base (an imine) with the enzyme's cofactor, pyridoxal-5'-phosphate (PLP).

-

Enzyme-Catalyzed Isomerization: The enzyme's catalytic machinery then initiates a proton abstraction, leading to one of two possible isomerization pathways:

-

Azaallylic Isomerization: This is the typical pathway for substrate turnover. However, for (S)-3-Amino-5-hexynoic acid, this pathway does not significantly contribute to enzyme inactivation.[2]

-

Propargylic Isomerization: This is the key step leading to inactivation. The enzyme catalyzes the isomerization of the acetylenic moiety to a conjugated allene.[2]

-

-

Nucleophilic Attack and Covalent Adduct Formation: The highly reactive allenamine intermediate is then susceptible to nucleophilic attack by an active site residue, typically a lysine. This attack can occur at two different positions on the allene, leading to the formation of a stable, covalent adduct between the inhibitor and the enzyme.[2] This covalent modification permanently inactivates the enzyme.

The stereochemistry of the (S)-enantiomer is crucial for its potent inhibitory activity, as it ensures the correct orientation within the enzyme's active site for the catalytic and inactivation steps to occur efficiently.

Signaling Pathway Modulation

The inactivation of GABA-AT by (S)-3-Amino-5-hexynoic acid has profound effects on the GABAergic signaling pathway. By preventing the degradation of GABA, its concentration increases in the presynaptic neuron and the synaptic cleft. This leads to a greater activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in an enhanced inhibitory postsynaptic potential (IPSP) and a general dampening of neuronal excitability.

Caption: GABAergic signaling pathway and the inhibitory action of (S)-3-Amino-5-hexynoic acid on GABA-AT.

Pharmacological Effects and Therapeutic Potential

The primary pharmacological effect of inhibiting GABA-AT with compounds like (S)-3-Amino-5-hexynoic acid is an increase in brain GABA concentrations.[3] This leads to a reduction in neuronal hyperexcitability, which is the basis for its potential therapeutic applications.

The elevation of GABA levels has been shown to have a modulatory effect on other neurotransmitter systems, including a decrease in dopamine turnover in extrapyramidal and limbic structures.[3] This suggests a broader range of potential applications beyond epilepsy.

Potential Therapeutic Areas:

-

Epilepsy: By increasing the inhibitory tone in the brain, GABA-AT inhibitors can suppress the excessive neuronal firing that characterizes seizures.[1][2]

-

Addiction: Enhanced GABAergic signaling can antagonize the dopamine release associated with the reward pathways in addiction.[1]

-

Other Neurological Disorders: Research is ongoing into the potential of GABA-AT inhibitors for treating other conditions characterized by neuronal hyperexcitability or GABAergic deficits.

Experimental Protocols for Studying the Mechanism of Action

The elucidation of the mechanism of action of (S)-3-Amino-5-hexynoic acid has relied on a combination of biochemical and analytical techniques.

GABA-Aminotransferase Activity Assay

A fundamental experiment to characterize the inhibitory potential of (S)-3-Amino-5-hexynoic acid is to measure its effect on the activity of purified GABA-AT.

Principle: The activity of GABA-AT can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase, which can be measured spectrophotometrically at 340 nm.

Step-by-Step Methodology:

-

Enzyme Preparation: Purify GABA-AT from a suitable source (e.g., pig brain or recombinant expression system).

-

Reaction Mixture Preparation: Prepare a reaction buffer containing potassium pyrophosphate, 2-mercaptoethanol, and pyridoxal-5'-phosphate.

-

Inhibitor Pre-incubation: Pre-incubate the purified GABA-AT with varying concentrations of this compound for different time intervals.

-

Assay Initiation: Initiate the enzymatic reaction by adding the substrates, GABA and α-ketoglutarate, along with NADP+ and succinic semialdehyde dehydrogenase.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time, which is proportional to the rate of GABA-AT activity.

-

Data Analysis: Calculate the initial reaction velocities and determine kinetic parameters such as IC50, Ki, and the rate of inactivation (kinact).

Experimental Workflow Diagram

Caption: Experimental workflow for determining the inhibitory kinetics of (S)-3-Amino-5-hexynoic acid on GABA-AT.

Quantitative Data

| Parameter | Description | Typical Value Range for Acetylenic Inhibitors |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | Low micromolar to nanomolar |

| Ki | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | Low micromolar to nanomolar |

| kinact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | Varies depending on the specific inhibitor and enzyme source |

Note: The actual values for (S)-3-Amino-5-hexynoic acid would need to be determined experimentally.

Conclusion

This compound is a potent, mechanism-based inactivator of GABA-aminotransferase. Its intricate mechanism of action, involving enzyme-catalyzed conversion to a reactive allene intermediate and subsequent covalent modification of the active site, highlights a sophisticated approach to enzyme inhibition. The resulting increase in brain GABA levels provides a strong rationale for its investigation as a therapeutic agent for epilepsy and other neurological disorders. Further research, including detailed kinetic studies and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.

References

-

Burke, J. R., & Silverman, R. B. (1991). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). Journal of the American Chemical Society, 113(24), 9329–9340. [Link]

-

John, R. A., Jones, E. D., & Fowler, L. J. (1979). Enzyme-induced inactivation of transminases by acetylenic and vinyl analogues of 4-aminobutyrate. Biochemical Journal, 177(2), 721–728. [Link]

-

Pycock, C. J., & Horton, R. W. (1978). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. Psychopharmacology, 58(1), 69–75. [Link]

-

Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 54(15), 3007–3023. [Link]

-

Soper, T. S., & Manning, J. M. (1989). gamma-Acetylenic-gamma-aminobutyrate as an enzyme-activated inhibitor of D-amino acid transaminase. Biochimie, 71(4), 505–508. [Link]

Sources

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-induced inactivation of transminases by acetylenic and vinyl analogues of 4-aminobutyrate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-3-Amino-5-hexynoic acid HCl

An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-5-hexynoic acid HCl

Authored by: A Senior Application Scientist

Abstract: (S)-3-Amino-5-hexynoic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a terminal alkyne and a chiral center, makes it a valuable building block for synthesizing novel peptides and complex molecular architectures with tailored biological activities. The terminal alkyne functionality is particularly notable as it allows for covalent modification via "click chemistry," enabling applications in bioconjugation, labeling, and the development of targeted therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of (S)-3-Amino-5-hexynoic acid HCl, offering researchers and drug development professionals a foundational understanding for its application. We will delve into its structural and physical characteristics, spectroscopic signature, solubility, and acidity, supported by field-proven methodologies for their determination.

Chemical Identity and Structure

This compound is the hydrochloride salt of its parent amino acid. The salt form generally enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental protocols.

The fundamental properties are summarized in the table below. It is important to note a discrepancy in the reported CAS Numbers in commercial listings; researchers should verify the specific identifier with their supplier. The most frequently cited CAS numbers are 270596-46-8 and 332064-85-4.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminohex-5-ynoic acid;hydrochloride | N/A |

| Molecular Formula | C₆H₉NO₂ · HCl (or C₆H₁₀ClNO₂) | [1][2] |

| Molecular Weight | 163.60 g/mol | [1][2] |

| CAS Number | 270596-46-8 or 332064-85-4 | [1][2] |

| Appearance | Powder | [2] |

The structure possesses three key features critical to its chemical reactivity and utility: a carboxylic acid, a primary amine, and a terminal alkyne. The amine is protonated in the hydrochloride salt form.

Optical Activity

As a chiral molecule, (S)-3-Amino-5-hexynoic acid HCl rotates plane-polarized light. This property is essential for confirming the enantiomeric purity of the compound.

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation | [α]/D +13 ± 1.5° | c = 1 in H₂O | [2] |

The positive sign (+) indicates that it is dextrorotatory, rotating the plane of polarized light to the right. This is a defining characteristic of the (S)-enantiomer.

Acidity Constants (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. The molecule has two primary ionizable groups: the carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺).

-

pKa₁ (Carboxylic Acid): A predicted pKa value for the carboxylic acid group is approximately 3.66 . [3]This is the pH at which the -COOH and -COO⁻ forms are present in equal concentrations.

-

pKa₂ (Ammonium Group): The pKa for the ammonium group of a beta-amino acid is typically in the range of 9-10. At this pH, the -NH₃⁺ and -NH₂ forms are in equilibrium.

Self-Validating Protocol: Potentiometric Titration

Potentiometric titration is a robust method to empirically determine the pKa values of an amino acid. The process involves titrating a solution of the amino acid hydrochloride with a strong base (like NaOH) and monitoring the pH change. [4][5] Step-by-Step Methodology:

-

Preparation: Accurately prepare a solution of (S)-3-Amino-5-hexynoic acid HCl of known concentration (e.g., 0.1 M) in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). [4]2. Titration: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer. 3. Data Collection: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.2-0.3 mL). [4]After each addition, allow the pH to stabilize and record the value.

-

Endpoint: Continue the titration until the pH has risen significantly, typically to around pH 12, to ensure both inflection points are captured.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points corresponding to the pKa values. The pKa is the pH at the midpoint of each buffering region (the flattest parts of the curve).

Spectroscopic Properties

While specific spectra for (S)-3-Amino-5-hexynoic acid HCl are not widely published, its characteristic features can be predicted based on its functional groups and data from analogous compounds like 5-hexynoic acid. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Terminal Alkyne C-H: A characteristic singlet or triplet is expected around δ 2.0-3.0 ppm.

-

Methylene Protons (-CH₂-): Multiple signals are expected in the δ 1.5-2.5 ppm range.

-

Methine Proton (-CH-N): A multiplet is expected around δ 3.0-4.0 ppm.

-

Amine Protons (-NH₃⁺): A broad signal, which may exchange with D₂O, is expected.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at δ 10-12 ppm, which will also exchange with D₂O.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Ammonium): A broad band in the range of 2800-3200 cm⁻¹, often overlapping with the O-H stretch.

-

C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak near 3300 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

Stability and Storage

For maintaining the integrity of the compound, proper storage is crucial.

-

Storage Temperature: 2-8 °C. [2][8]* Sensitivity: The compound is noted to be air-sensitive. [8]It should be stored under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed to prevent degradation.

-

Formulation: The hydrochloride salt form provides enhanced stability compared to the free amino acid.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical properties that make it suitable for advanced applications in drug discovery and chemical biology. Its aqueous solubility, defined chirality, and, most importantly, the presence of a terminal alkyne for bioorthogonal reactions, underscore its value. This guide provides the foundational data and experimental frameworks necessary for its effective use, empowering researchers to confidently incorporate this valuable building block into their synthetic and biological workflows.

References

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure): Biochemistry Virtual Lab I. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination. Retrieved from [Link]...

-

LookChem. (n.d.). Cas 332064-87-6,(R)-3-AMINO-5-HEXYNOIC ACID HYDROCHLORIDE. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Department of Biotechnology. (n.d.). Titration of Amino Acids. Retrieved from [Link]

- Applied BioChem. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis.

-

ResearchGate. (2025). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. Retrieved from [Link]

-

Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

-

ResearchGate. (2014). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis.

-

Scribd. (n.d.). 5-Hexynoic Acid 1H NMR Exp. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hexynoic acid. Retrieved from [Link]

Sources

- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. (S)-3-氨基-5-己炔酸 盐酸盐 94% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 270596-46-8 [amp.chemicalbook.com]

- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. 5-Hexynoic acid | C6H8O2 | CID 143036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 332064-87-6,(R)-3-AMINO-5-HEXYNOIC ACID HYDROCHLORIDE | lookchem [lookchem.com]

The Alchemists' Toolkit: A Technical Guide to Non-Proteinogenic Amino Acids in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the grand theater of molecular biology, the twenty proteinogenic amino acids have long held the spotlight, serving as the fundamental lexicon of life. However, beyond this canonical cast lies a vast and diverse troupe of players: the non-proteinogenic amino acids (NPAAs). These molecular mavericks, not encoded in the universal genetic script, offer a palette of chemical functionalities and stereochemical arrangements that are revolutionizing peptide and drug design. This guide serves as an in-depth exploration of the synthesis and strategic incorporation of NPAAs, providing not just protocols, but the scientific rationale that underpins their transformative power in modern medicinal chemistry. We will journey from the foundational principles of their design to the intricate details of their synthesis and integration, equipping you with the knowledge to harness their full potential.

The Strategic Imperative for Non-Proteinogenic Amino Acids

Peptides, with their high selectivity and low toxicity, are attractive therapeutic candidates. However, their widespread application has been historically hampered by inherent liabilities, namely their susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced potency.[1][2] The strategic incorporation of NPAAs directly addresses these challenges, offering a powerful means to engineer peptides with enhanced drug-like properties.[3][4]

The core advantages conferred by NPAAs include:

-

Enhanced Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by proteases, a critical factor in extending their in-vivo half-life.[1] For instance, the substitution with D-amino acids prevents recognition by the stereospecific active sites of most proteases.[1] Similarly, sterically hindered NPAAs like α-aminoisobutyric acid (Aib) can physically shield adjacent peptide bonds from enzymatic cleavage.

-

Conformational Constraint: Many NPAAs can induce and stabilize specific secondary structures, such as helices and turns.[1] This pre-organization can lock a peptide into its bioactive conformation, leading to a significant increase in receptor binding affinity and potency.

-

Improved Pharmacokinetic Profiles: By introducing novel side chains and backbone modifications, NPAAs can modulate a peptide's solubility, lipophilicity, and membrane permeability, thereby improving its overall pharmacokinetic profile.[2][3]

-

Novel Functionalities: NPAAs can introduce bioorthogonal handles, fluorescent probes, or unique chemical groups for site-specific conjugation and functional studies.[5][6]

A Universe of Structures: Classifying Non-Proteinogenic Amino Acids

The diversity of NPAAs is vast, encompassing naturally occurring and synthetically designed molecules.[2][7][8] They can be broadly categorized based on their structural modifications relative to the 20 proteinogenic amino acids:

-

Side-Chain Modifications: This is the largest class, featuring alterations to the side-chain, including homologation, branching, cyclization, and the introduction of aromatic or heterocyclic moieties.

-

Backbone Modifications: These include N-alkylation, α,α-disubstitution, and the incorporation of β- or γ-amino acids, which alter the peptide backbone's geometry and hydrogen bonding patterns.

-

Stereochemical Variants: The use of D-amino acids is a common and effective strategy to enhance proteolytic stability.

-

Bioisosteric Replacements: Replacing a functional group with another that has similar physical or chemical properties can fine-tune a molecule's biological activity.

The Synthetic Arsenal: Crafting Non-Proteinogenic Amino Acids

The synthesis of enantiomerically pure NPAAs is a cornerstone of their application. A variety of powerful synthetic strategies have been developed to meet this demand, each with its own set of advantages and considerations.

Asymmetric Synthesis: The Pursuit of Chirality

Achieving high enantiomeric purity is paramount, and asymmetric synthesis provides the most direct route. Key approaches include:

-

Chiral Auxiliaries: This classic strategy involves the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis: This more modern and atom-economical approach utilizes a chiral catalyst to control the stereochemistry of the reaction.[9] Metal-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives is a widely used industrial method.[9] More recent developments include photoredox-mediated C–O bond activation and organocatalytic Mannich-type reactions.[10][11]

Experimental Protocol: Asymmetric Synthesis via Chiral Ni(II) Complex Homologation

This protocol provides a general framework for the asymmetric synthesis of α-amino acids using a chiral Ni(II) complex of a glycine Schiff base, a method known for its reliability and scalability.[12]

Materials:

-

Ni(II) complex of glycine Schiff base with a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)

-

Anhydrous, deoxygenated solvent (e.g., THF, DMF)

-

Strong base (e.g., LDA, n-BuLi)

-

Electrophile (e.g., alkyl halide, benzyl bromide)

-

Hydrolysis solution (e.g., 6M HCl)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Complex Solubilization: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chiral Ni(II) complex in the anhydrous solvent.

-

Enolate Formation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add the strong base dropwise to the solution while stirring. The formation of the enolate is often indicated by a color change.

-

Electrophilic Addition: Once the enolate formation is complete (typically after 30-60 minutes of stirring), add the electrophile dropwise to the reaction mixture. Maintain the low temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

-

Work-up: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification of the Diastereomeric Product: Purify the resulting diastereomeric product by column chromatography on silica gel.

-

Hydrolysis: Hydrolyze the purified product by refluxing in 6M HCl to cleave the Schiff base and release the free amino acid.

-

Isolation and Chiral Analysis: Isolate the target amino acid, typically by ion-exchange chromatography. Determine the enantiomeric excess (e.e.) by a suitable chiral analytical method, such as chiral HPLC or GC-MS after derivatization.[13][14]

Biocatalysis: Nature's Synthetic Machinery

Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical synthesis.[15][16] Key biocatalytic approaches include:

-

Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid.

-

Amidases and Lipases: These enzymes can be used for the kinetic resolution of racemic amino acid derivatives.

-

Directed Evolution: Modern protein engineering techniques allow for the tailoring of enzyme active sites to accommodate non-natural substrates and catalyze novel transformations.

Experimental Workflow: Biocatalytic Synthesis using a Transaminase

Caption: Simplified mechanism of the Ugi four-component reaction. [17]

Weaving the Tapestry: Incorporating NPAAs into Peptides

The gold standard for chemically synthesizing peptides containing NPAAs is Solid-Phase Peptide Synthesis (SPPS). [18][19][20][21]This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Solid-Phase Peptide Synthesis (SPPS)

The core principle of SPPS involves a repeating cycle of deprotection and coupling reactions. [18]While the fundamental workflow is the same for both proteinogenic and non-proteinogenic amino acids, the unique structures of NPAAs can present challenges that require protocol modifications, such as:

-

Steric Hindrance: Bulky NPAAs may require more potent coupling reagents (e.g., HATU, HCTU) and longer reaction times to achieve complete coupling.

-

Side-Chain Reactivity: The side chains of some NPAAs may require orthogonal protecting groups that are stable to the conditions used for Nα-deprotection and cleavage from the resin.

Experimental Protocol: Standard Fmoc-SPPS Cycle for NPAA Incorporation

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected NPAA into a peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-protected NPAA (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)

-

Base (e.g., DIPEA, 2,4,6-collidine; 6-10 equivalents)

-

Anhydrous DMF

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM, Isopropanol)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: a. Drain the DMF. b. Add the deprotection solution to the resin and agitate for 5-20 minutes. c. Drain the deprotection solution. d. Repeat the deprotection step once more.

-

Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove residual piperidine.

-

Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-NPAA, coupling reagent, and base in a minimal amount of DMF. b. Allow the activation mixture to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-4 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test).

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. [18]7. Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase HPLC.

Genetic Code Expansion

In addition to chemical synthesis, powerful in vivo and in vitro methods have been developed to incorporate NPAAs into proteins. [15][22][23]Genetic code expansion (GCE) enables the site-specific incorporation of NPAAs in response to a reassigned codon, typically a stop codon like UAG. [15]This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired NPAA and does not cross-react with endogenous components.

Quality Control: Analytical Techniques for Chiral Purity

The biological activity of a peptide is critically dependent on its stereochemistry. Therefore, rigorous analytical methods are required to confirm the chiral purity of synthetic NPAAs and the final peptide product.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating enantiomers. [14][24]* LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for chiral amino acid analysis, often after derivatization with a chiral reagent. [13][25][26]

Data Presentation: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, wide applicability. | Can require specialized and expensive columns. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | High resolution and sensitivity. | Requires derivatization to increase volatility. |

| LC-MS with Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reverse-phase column. | High sensitivity and selectivity, compatible with standard LC columns. | Derivatization step adds complexity and potential for side reactions. [25] |

Conclusion: The Future is Non-Canonical

The strategic use of non-proteinogenic amino acids has fundamentally transformed the landscape of peptide and drug discovery. [2][3][5]By providing a means to overcome the inherent limitations of natural peptides, NPAAs have unlocked a vast chemical space for the design of novel therapeutics with enhanced stability, potency, and tailored pharmacokinetic properties. [1][4]The continued development of novel synthetic methodologies, including more efficient asymmetric and biocatalytic routes, will further expand the accessibility and diversity of these invaluable molecular building blocks. As our ability to precisely engineer molecular architecture grows, the once-rigid boundaries of the 20 proteinogenic amino acids will continue to dissolve, heralding a new era of innovation in medicinal chemistry and chemical biology.

References

- The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]

-

Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

-

Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

-

Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. PubMed. [Link]

-

Non-protein amino acids: a review of the biosynthesis and taxonomic significance. Aberystwyth University Research Portal. [Link]

-

Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. [Link]

-

Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Semantic Scholar. [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]

- Unlocking Therapeutic Potential: The Role of Non-Proteinogenic Amino Acids. Google.

-

(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PubMed Central. [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

-

Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. SAGE Journals. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. ACS Publications. [Link]

-

Non-canonical amino acid labeling in proteomics and biotechnology. Proteome Science. [Link]

-

High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Link. [Link]

-

Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing. [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

-

Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

-

An expeditious route to sterically encumbered nonproteinogenic a-amino acid precursors using allylboronic acids. RSC Publishing. [Link]

-

Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central. [Link]

-

ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. ElectronicsAndBooks. [Link]

-

α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

-

Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare. [Link]

-

Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids. ResearchGate. [Link]

-

Stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone. PubMed. [Link]

-

The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]

-

Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]

-

What is solid phase peptide synthesis?. Biotage. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. d-nb.info [d-nb.info]

- 7. research.aber.ac.uk [research.aber.ac.uk]

- 8. Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotage.com [biotage.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. bachem.com [bachem.com]

- 22. journals.asm.org [journals.asm.org]

- 23. mdpi.com [mdpi.com]

- 24. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 26. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Terminal Alkyne: A Linchpin in Modern Neuroactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Carbon-Carbon Triple Bond

In the intricate landscape of neuropharmacology, the quest for novel molecular architectures that can selectively and potently modulate neural targets is perpetual. Among the vast arsenal of functional groups available to the medicinal chemist, the terminal alkyne has emerged as a uniquely versatile and powerful tool.[1] Its distinct physicochemical properties—linearity, rigidity, and unique electronic character—confer significant advantages in the design of sophisticated neuroactive compounds.[2] This guide provides a comprehensive exploration of the strategic application of terminal alkynes in neuroactive drug discovery, from fundamental principles to advanced synthetic protocols and considerations of metabolic fate.

The Terminal Alkyne as a Privileged Pharmacophore in Neuropharmacology

The utility of the terminal alkyne extends far beyond its role as a synthetic handle. Its inherent structural and electronic features allow it to act as a key pharmacophoric element, engaging in specific and favorable interactions within the binding pockets of neurological targets.[1]

Bioisosteric Replacement: Mimicking and Enhancing Functionality

Bioisosterism, the strategy of replacing one functional group with another that possesses similar physicochemical properties, is a cornerstone of modern drug design, aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic profiles.[3][4] The terminal alkyne has proven to be an effective bioisostere for several functional groups commonly found in neuroactive compounds.[5]

-

Nitrile Bioisostere: The linear geometry and electron-withdrawing nature of the terminal alkyne make it an excellent mimic of the nitrile group.[5][6] This substitution can be particularly advantageous in optimizing ligand-receptor interactions and improving metabolic stability.[7][8] For instance, in the development of dual-acting serotonergic antidepressants, the replacement of a fluorine atom with a nitrile group was found to be a potent modification, with computational studies suggesting a strong homology in their molecular electrostatic potentials.[6]

-

Phenyl Ring Bioisostere: While less common, in certain contexts, the rigid, linear scaffold of an alkyne can be used to probe the same vector space as a larger, more flexible phenyl ring, offering a significant reduction in molecular weight and lipophilicity. This can be a valuable strategy for improving drug-like properties and brain penetration.[9][10][11]

Enhancing Binding Affinity and Selectivity

The rigid, linear geometry of the terminal alkyne can impose conformational constraints on a molecule, reducing the entropic penalty upon binding to a receptor and potentially leading to higher affinity.[2] This rigidity can also provide directional interactions within a binding pocket, enhancing selectivity for a specific target.

Synthetic Methodologies: Forging the Triple Bond

The successful incorporation of a terminal alkyne into a neuroactive scaffold relies on robust and versatile synthetic methodologies. Two of the most powerful and widely employed reactions in this context are the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Cross-Coupling: A Gateway to Aryl Alkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is particularly valuable in neuroactive drug design for constructing molecules that feature an alkyne linked to an aromatic system, a common motif in many CNS-active compounds.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [13][15]

-

Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., degassed N,N-dimethylformamide or toluene) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature or elevated temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a powerful bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[16][17] This "click" reaction is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool for drug discovery, particularly in the realm of bioconjugation and the synthesis of complex molecular probes.[15][18]

Experimental Protocol: General Procedure for CuAAC "Click" Reaction [16]

-

Reagent Preparation: Prepare stock solutions of the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO). Prepare a fresh stock solution of sodium ascorbate (10-20 mol%) in water. Prepare a stock solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.

-

Reaction Execution: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Work-up and Purification: The work-up procedure will vary depending on the solubility of the product. For many small molecules, the product can be extracted with an organic solvent. For bioconjugation reactions, purification is typically achieved by size-exclusion chromatography or other protein purification techniques.

Case Study: Terminal Alkynes in Monoamine Oxidase (MAO) Inhibitors

A prominent example of the successful application of terminal alkynes in neuroactive drug design is in the development of inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[19]

-

Rasagiline and Selegiline: These irreversible MAO-B inhibitors are used in the treatment of Parkinson's disease.[20][21] Their mechanism of action involves the propargylamine moiety, which contains a terminal alkyne.

A recent study reported the synthesis and evaluation of a series of propargylamines, with some compounds exhibiting significant inhibitory activity against both human MAO-A and MAO-B.[22] The IC₅₀ values for hMAO-B were in the range of 152.1 to 164.7 nM, while the IC₅₀ values for hMAO-A were in the range of 765.6 to 861.6 nM.[22]

| Compound/Drug | Target | Bioactivity (IC₅₀/EC₅₀) | Reference |

| Rasagiline | hMAO-B | 141 nM | [4] |

| Selegiline | hMAO-B | - | [20] |

| Compound 6j | hMAO-B | 4 nM | [4] |

| Quinoline 7b | AChE | 3.32 µM | [22] |

| Quinoline 7b | BChE | 3.68 µM | [22] |

| GS39783 | GABA-B PAM | ~2-3 fold leftward shift in GABA EC₅₀ at 0.1–1 µM | [9] |

| Dihydrokavain | GABA-A Receptor | EC₅₀ = 93 µM | [23] |

Metabolic Stability and Cytochrome P450 Interactions

A critical consideration in the design of any neuroactive compound is its metabolic stability, which is largely governed by the cytochrome P450 (CYP) family of enzymes.[24] The terminal alkyne moiety can be susceptible to metabolism, primarily through oxidation by CYP enzymes, which can lead to the formation of reactive intermediates.[24]

Mechanism-Based Inactivation of CYP Enzymes

Terminal alkynes are known to be mechanism-based inactivators of certain CYP isoforms, particularly CYP3A4.[24][25] This inactivation occurs when the CYP enzyme metabolizes the alkyne, generating a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[26] The oxidation of a carbon-carbon triple bond by cytochrome P450 can produce reactive ketene metabolites.[24]

The Role of Specific CYP Isoforms

-

CYP3A4: This is a major enzyme involved in the metabolism of a vast number of drugs, and its inactivation by terminal alkyne-containing compounds is a significant factor to consider in drug-drug interactions.[25][26]

-

CYP2D6: This enzyme is also crucial for the metabolism of many CNS drugs, and its activity can be influenced by the presence of a terminal alkyne, although the interactions are generally less pronounced than with CYP3A4.[27][28][29]

Understanding the potential for CYP inhibition is paramount in the early stages of drug discovery to mitigate the risk of adverse drug reactions and ensure a favorable pharmacokinetic profile.

Conclusion and Future Perspectives

The terminal alkyne has firmly established itself as a powerful and versatile functional group in the design of novel neuroactive compounds. Its unique combination of rigidity, linearity, and reactivity allows for its application as a key pharmacophore, a bioisosteric replacement, and a versatile synthetic handle. The continued development of novel synthetic methodologies and a deeper understanding of its metabolic fate will undoubtedly lead to the discovery of new and improved therapeutics for a range of neurological disorders. As our ability to rationally design drugs with tailored properties improves, the strategic incorporation of the terminal alkyne will remain a valuable asset in the medicinal chemist's toolkit.

References

- BenchChem. (2025). The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide.

-

Ortiz de Montellano, P. R. (2019). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 51(2), 162-177. Retrieved from [Link]

- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Retrieved from [Link]

-

Karageorgis, G., et al. (2024). Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed. Molecules, 29(11), 2486. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]

-

Johnson, C. L. (1976). Quantitative structure-activity studies on monoamine oxidase inhibitors. Journal of medicinal chemistry, 19(5), 600–605. Retrieved from [Link]

-

Lesyk, R., & Zimenkovsky, B. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 15, 100294. Retrieved from [Link]

-

Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 295(38), 13226–13240. Retrieved from [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7912-7937. Retrieved from [Link]

-

Wang, J. (Ed.). (2017). Drug Discovery with Privileged Building Blocks. Taylor & Francis. Retrieved from [Link]

-

Singh, H., & Kumar, A. (2014). Advances in quantitative structure-activity relationship models of anti-Alzheimer's agents. Expert opinion on drug discovery, 9(6), 697–723. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Retrieved from [Link]

-

Zhou, D., et al. (2016). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and clinical risk management, 12, 647–657. Retrieved from [Link]

-

Al-Azzawi, A. G. S., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(56), 33886–33909. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Sviripa, V. M., et al. (2025). 1-Azinyl-1′-Alkenylferrocenes with Anticholinesterase, Antioxidant, and Antiaggregating Activities as Multifunctional Agents for Potential Treatment of Alzheimer's Disease. Preprints.org. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Gaedigk, A., et al. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Lee, S., et al. (2025). Late‐Stage Conversion of Terminal Alkynes to Nitriles in Nucleoside Scaffolds: A Tool for Diversification. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

Bhandari, D. P., & Shrestha, R. P. (2021). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Journal of personalized medicine, 11(9), 838. Retrieved from [Link]

-

Gaedigk, A., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Clinical pharmacology and therapeutics, 108(5), 941–955. Retrieved from [Link]

-

Liu, Y., et al. (2020). Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European journal of medicinal chemistry, 202, 112475. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Sonogashira coupling in natural product synthesis. Chemical Society reviews, 40(10), 5084–5121. Retrieved from [Link]

-

Zaugg, J., et al. (2011). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules (Basel, Switzerland), 16(5), 3744–3775. Retrieved from [Link]

-

Skwarczynski, M., & Toth, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules (Basel, Switzerland), 18(10), 13149–13165. Retrieved from [Link]

-

Bertilsson, L., et al. (2002). Molecular genetics of CYP2D6: clinical relevance with focus on psychotropic drugs. British journal of clinical pharmacology, 53(2), 111–122. Retrieved from [Link]

-

Li, X., et al. (2015). Synthesis and evaluation of selegiline derivatives as monoamine oxidase inhibitor, antioxidant and metal chelator against Alzheimer's disease. Bioorganic & medicinal chemistry, 23(13), 3466–3476. Retrieved from [Link]

-

Urwyler, S., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Pharmacology research & perspectives, 5(2), e00295. Retrieved from [Link]

-

Magyar, K., & Szebeni, G. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International journal of molecular sciences, 24(17), 13334. Retrieved from [Link]

-

Zhu, X., & Zhang, W. (2015). De novo biosynthesis of terminal alkyne-labeled natural products. Nature chemical biology, 11(2), 115–120. Retrieved from [Link]

-

Sigel, E., & Ernst, M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Planta medica, 84(9-10), 619–633. Retrieved from [Link]

-

Sviripa, V. M., et al. (2023). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. International journal of molecular sciences, 24(21), 15886. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological active molecules containing terminal alkyne and nitrile. Retrieved from [Link]

-

Gill, A., & Meanwell, N. A. (2020). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 63(19), 10773–10829. Retrieved from [Link]

-

Suhara, Y., et al. (2017). Synthesis of novel vitamin K derivatives with alkylated phenyl groups introduced at the ω-terminal side chain and evaluation of their neural differentiation activities. Bioorganic & medicinal chemistry letters, 27(21), 4811–4815. Retrieved from [Link]

-

Entzeroth, M., & Ratty, A. K. (2017). Marine natural products with monoamine oxidase (MAO) inhibitory activity. Marine drugs, 15(7), 200. Retrieved from [Link]

-

Miyamoto, M., & Maruyama, W. (2021). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International journal of molecular sciences, 22(16), 8568. Retrieved from [Link]

-

Shen, Y., & Zhang, W. (2020). Biosynthesis of alkyne-containing natural products. Chemical Society reviews, 49(24), 9110–9133. Retrieved from [Link]

-

Johnston, G. A. (2013). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 68, 1-4. Retrieved from [Link]

-

MDPI. (n.d.). Molecules. Retrieved from [Link]

-

Cook, J. M., et al. (2022). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacological reviews, 74(1), 1–49. Retrieved from [Link]

-

Dehbi, O., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC medicinal chemistry, 12(4), 519–532. Retrieved from [Link]

-

Maruyama, W., et al. (2004). Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms. Neuro-degenerative diseases, 1(2-3), 111–119. Retrieved from [Link]

-

Bayraktar, O., et al. (2024). Novel multifunctional tacrine–donepezil hybrids against Alzheimer's disease: Design synthesis and bioactivity studies. Archiv der Pharmazie. Retrieved from [Link]

Sources

- 1. Mechanistic Studies of Cytochrome P450 3A4 Time-Dependent Inhibition Using Two Cysteine-Targeting Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. scispace.com [scispace.com]

- 19. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Amino-5-hexynoic acid as a GABA analogue

An In-depth Technical Guide to (S)-3-Amino-5-hexynoic acid as a GABA Analogue

Authored by: A Senior Application Scientist

Foreword

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. GABA, as the principal inhibitory neurotransmitter in the mammalian central nervous system, is fundamental to maintaining the delicate equilibrium between neuronal excitation and inhibition.[1][2] However, the therapeutic utility of exogenous GABA is severely limited by its inability to effectively cross the blood-brain barrier. This has catalyzed the development of GABA analogues, a class of compounds designed to circumvent this limitation and modulate the GABAergic system.[1][2] This guide provides a comprehensive technical overview of (S)-3-Amino-5-hexynoic acid, a promising GABA analogue, with a focus on its mechanism of action, synthesis, and therapeutic potential for researchers, scientists, and drug development professionals.

The GABAergic System: A Therapeutic Target

The brain's intricate network of neuronal communication relies on a balance between excitatory and inhibitory signals. GABA is the primary mediator of inhibitory neurotransmission, acting to reduce neuronal excitability.[3][4] A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2] Consequently, strategies to enhance GABAergic tone represent a major focus of drug discovery. These strategies include:

-

Direct receptor agonism: Activating GABA receptors (GABA-A and GABA-B) to mimic the effects of endogenous GABA.

-

Inhibition of GABA reuptake: Blocking GABA transporters (GATs) to prolong the presence of GABA in the synaptic cleft.[5]

-

Inhibition of GABA metabolism: Preventing the degradation of GABA to increase its intracellular and synaptic concentrations.[6][7]

(S)-3-Amino-5-hexynoic acid falls into the last category, functioning as an inhibitor of the key enzyme responsible for GABA catabolism.

(S)-3-Amino-5-hexynoic acid: A Profile

(S)-3-Amino-5-hexynoic acid is a chiral non-proteinogenic amino acid designed as a structural analogue of GABA. Its key structural feature is the presence of an alkyne group, which is crucial for its mechanism of action. The "(S)" stereochemistry is critical, as biological systems are highly stereospecific, and this enantiomer is responsible for the desired pharmacological activity.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Amino-5-hexynoic acid hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 332064-85-4 | [8] |

| Molecular Formula | C₆H₉NO₂ · HCl | [8] |

| Molecular Weight | 163.60 g/mol | [8] |

| Form | Powder | [8] |

| Solubility | Soluble in water (90 g/L at 25°C) | [9] |

| Storage Temperature | 2-8°C | [8] |

Mechanism of Action: Irreversible Inhibition of GABA Transaminase

The primary mechanism by which (S)-3-Amino-5-hexynoic acid enhances GABAergic neurotransmission is through the inhibition of 4-aminobutyrate aminotransferase (GABA-T), also known as GABA transaminase (GABA-T).[10][11]

The Role of GABA-T

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first step in the degradation of GABA.[12] It transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate.[4][11] Succinic semialdehyde is then oxidized to succinate and enters the Krebs cycle.[4] By catabolizing GABA, GABA-T plays a crucial role in regulating GABA levels in both neurons and glial cells.[12]

Covalent Inactivation of GABA-T

(S)-3-Amino-5-hexynoic acid acts as a mechanism-based inhibitor (or "suicide inhibitor") of GABA-T. This class of inhibitors is relatively unreactive until they are processed by the target enzyme's catalytic machinery, at which point they are converted into a highly reactive species that covalently modifies and inactivates the enzyme. This is analogous to the mechanism of vigabatrin (γ-vinyl-GABA), a well-characterized irreversible GABA-T inhibitor.[7][13][14] The alkyne moiety of (S)-3-Amino-5-hexynoic acid is the key to its inhibitory activity.

The proposed mechanism involves the formation of a covalent adduct with the PLP cofactor and a critical lysine residue in the active site of GABA-T, leading to irreversible inactivation of the enzyme.[13] This inactivation prevents the breakdown of GABA, leading to a significant increase in its concentration in the brain, thereby enhancing inhibitory signaling.[6][15]

Signaling Pathway Visualization

The following diagram illustrates the GABA shunt and the inhibitory action of (S)-3-Amino-5-hexynoic acid on GABA-T.

Caption: GABA metabolism pathway and irreversible inhibition of GABA-T.

Synthesis of (S)-3-Amino-5-hexynoic acid

The synthesis of enantiomerically pure (S)-3-Amino-5-hexynoic acid is a critical step in its development as a therapeutic agent. Chiral synthesis or resolution of a racemic mixture is required to isolate the desired (S)-enantiomer. While specific proprietary methods may exist, a general approach can be derived from the synthesis of similar chiral amino acids.[16]

Generalized Synthetic Workflow

A plausible synthetic route could involve the asymmetric synthesis starting from a chiral precursor or the resolution of a racemic intermediate. The alkyne functionality is a key feature that must be incorporated.

The following diagram outlines a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of (S)-3-Amino-5-hexynoic acid.

Experimental Protocol: Chiral Resolution

This protocol describes a general method for the resolution of a racemic amino acid, which is a common strategy in the synthesis of compounds like (S)-3-Amino-5-hexynoic acid.

-

Dissolution: Dissolve the racemic 3-Amino-5-hexynoic acid in a suitable solvent (e.g., a mixture of methanol and water).

-

Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine) to the solution.

-

Diastereomeric Salt Formation: Stir the solution to allow the formation of diastereomeric salts. The two diastereomers will have different solubilities.

-

Selective Crystallization: Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired enantiomer. Alternatively, use ion-exchange chromatography.

-

Purification: Collect the precipitated (S)-3-Amino-5-hexynoic acid, wash with cold water, and dry under vacuum.

-

Validation: Confirm the enantiomeric purity using chiral HPLC or by measuring the specific optical rotation.

Therapeutic Potential and Research Applications

Given its mechanism as a GABA-T inhibitor, (S)-3-Amino-5-hexynoic acid has significant therapeutic potential in conditions characterized by a deficit in GABAergic inhibition.

Potential Indications

-

Epilepsy: By increasing brain GABA levels, the compound is expected to have potent anticonvulsant effects, making it a candidate for the treatment of various seizure types, particularly refractory epilepsy.[6]

-

Anxiety Disorders: Enhanced GABAergic signaling can reduce the hyperactivity of neural circuits associated with anxiety, suggesting a potential role in treating generalized anxiety disorder, panic disorder, and social phobia.[6]

-

Neuropathic Pain: The GABAergic system is known to modulate pain perception, and enhancing GABA levels may alleviate chronic pain states such as diabetic neuropathy and postherpetic neuralgia.[17]

-

Substance Use Disorders: GABAergic signaling is involved in the brain's reward pathways, and its modulation could potentially reduce the reinforcing effects of addictive substances.[6]

Preclinical Evaluation

The preclinical development of (S)-3-Amino-5-hexynoic acid would involve a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

Experimental Protocol: In Vitro GABA-T Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of (S)-3-Amino-5-hexynoic acid against GABA-T.

-

Enzyme Preparation: Obtain or purify GABA-T from a suitable source (e.g., porcine or recombinant).

-

Assay Buffer: Prepare a suitable assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6) containing pyridoxal 5'-phosphate and α-ketoglutarate.

-

Inhibitor Preparation: Prepare serial dilutions of (S)-3-Amino-5-hexynoic acid in the assay buffer.

-

Reaction Initiation: In a microplate, combine the GABA-T enzyme, the inhibitor at various concentrations, and the assay buffer. Pre-incubate to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding GABA.

-

Detection: Monitor the reaction progress. A common method is to couple the production of glutamate to the reduction of NAD⁺ by glutamate dehydrogenase and measure the increase in absorbance at 340 nm.

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

(S)-3-Amino-5-hexynoic acid represents a promising molecule in the field of neuropharmacology. As a mechanism-based inhibitor of GABA-T, it offers a validated strategy for augmenting GABAergic neurotransmission. Its chiral nature and specific functional groups provide a foundation for developing a potent and selective therapeutic agent.

Future research should focus on a comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicological studies, to establish a robust safety and efficacy profile. Further optimization of the molecular structure could lead to second-generation compounds with improved properties. As our understanding of the complexities of the GABAergic system grows, molecules like (S)-3-Amino-5-hexynoic acid will continue to be valuable tools for both therapeutic intervention and basic neuroscience research.

References

- Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?

- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347.

- Löscher, W. (1982). Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions. Journal of Neurochemistry, 38(2), 293-301.

- Verma, R., & Kumar, S. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 46B, 1355-1361.

- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47.

- Ghods-Al-Iman, D., & Tadi, P. (2025). GABA Receptor. In StatPearls.

- Storici, P., De Biase, D., Bossa, F., Bruno, S., Mozzarelli, A., Peneff, C., Silverman, R. B., & Schirmer, T. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 279(1), 363-73.

-

ResearchGate. (2025). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 4-aminobutyrate aminotransferase. Retrieved from [Link]

- Kennedy, D. O. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1369.

-

Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-aminobutyrate transaminase. Retrieved from [Link]